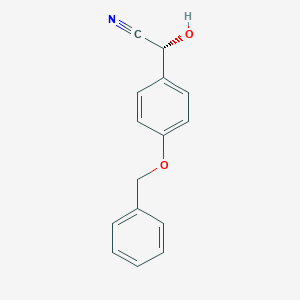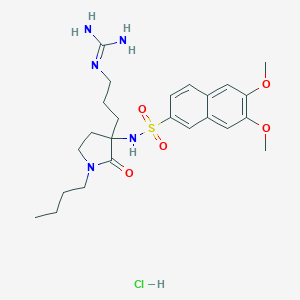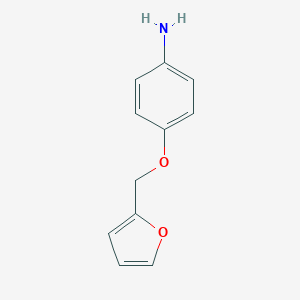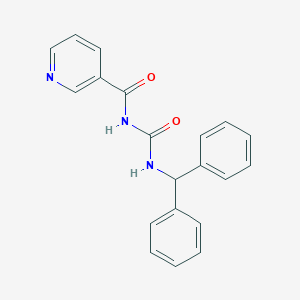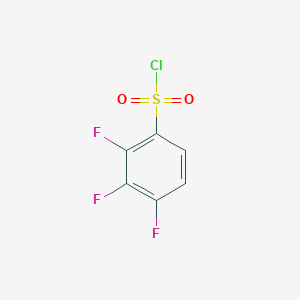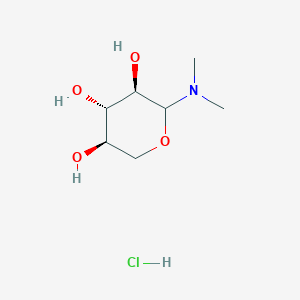
N-D-Xylosyldimethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-D-Xylosyldimethylamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. It is a derivative of xylose, which is a natural sugar found in many fruits and vegetables. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Mécanisme D'action
The mechanism of action of N-D-Xylosyldimethylamine hydrochloride is not fully understood. However, it is believed to act as a glycosyl donor in various glycosylation reactions. The compound has been shown to react with various acceptor molecules, including amino acids, peptides, and lipids, to form glycosylated products. The resulting glycosylated products have been shown to have various biological activities, including antimicrobial, antitumor, and immunomodulatory activities.
Effets Biochimiques Et Physiologiques
N-D-Xylosyldimethylamine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to enhance the stability and solubility of glycosylated products, which can improve their bioavailability and biological activity. The compound has also been shown to enhance the immune response in vitro and in vivo, which can be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-D-Xylosyldimethylamine hydrochloride has several advantages and limitations for lab experiments. One of the advantages is its ability to enhance the stability and solubility of glycosylated products, which can improve their bioavailability and biological activity. Another advantage is its ability to enhance the immune response in vitro and in vivo, which can be beneficial in the treatment of various diseases. However, one limitation is that the compound can be difficult to synthesize and purify, which can limit its availability for research.
Orientations Futures
There are several future directions for the research and development of N-D-Xylosyldimethylamine hydrochloride. One direction is to explore its potential applications in the synthesis of glycosylated natural products, such as glycolipids, glycopeptides, and glycoproteins. Another direction is to investigate its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of the compound.
Méthodes De Synthèse
N-D-Xylosyldimethylamine hydrochloride can be synthesized using various methods. One of the most common methods involves the reaction of xylose with dimethylamine in the presence of hydrochloric acid. The resulting product is then purified using column chromatography to obtain N-D-Xylosyldimethylamine hydrochloride.
Applications De Recherche Scientifique
N-D-Xylosyldimethylamine hydrochloride has been widely used in scientific research due to its potential applications in various fields. It has been used as a precursor for the synthesis of various compounds, including glycosylated peptides, glycosylated amino acids, and glycosylated lipids. The compound has also been used in the synthesis of glycosylated natural products, such as glycolipids, glycopeptides, and glycoproteins.
Propriétés
Numéro CAS |
179902-33-1 |
|---|---|
Nom du produit |
N-D-Xylosyldimethylamine hydrochloride |
Formule moléculaire |
C7H16ClNO4 |
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
(3R,4S,5R)-2-(dimethylamino)oxane-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C7H15NO4.ClH/c1-8(2)7-6(11)5(10)4(9)3-12-7;/h4-7,9-11H,3H2,1-2H3;1H/t4-,5+,6-,7?;/m1./s1 |
Clé InChI |
IZGHTMSDZUNRSO-VETZBGQHSA-N |
SMILES isomérique |
CN(C)C1[C@@H]([C@H]([C@@H](CO1)O)O)O.Cl |
SMILES |
CN(C)C1C(C(C(CO1)O)O)O.Cl |
SMILES canonique |
CN(C)C1C(C(C(CO1)O)O)O.Cl |
Synonymes |
(3R,4S,5R)-2-dimethylaminooxane-3,4,5-triol hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B70030.png)
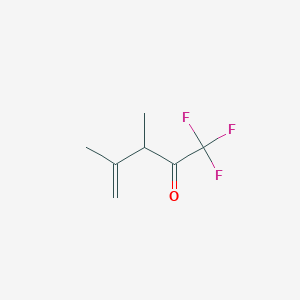
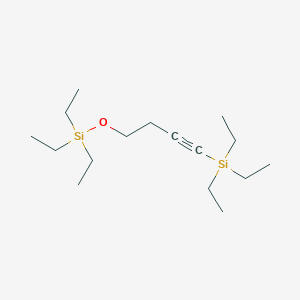
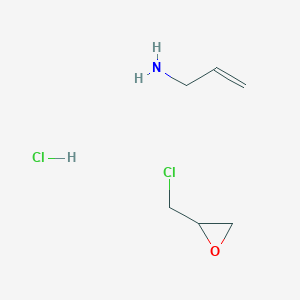
![Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B70042.png)
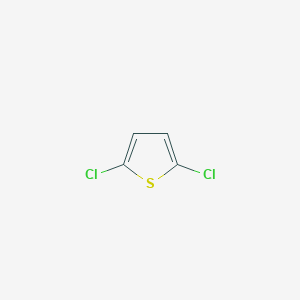
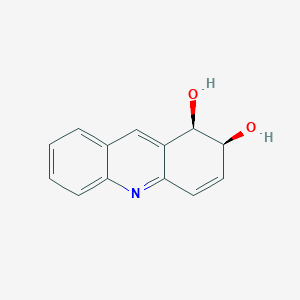
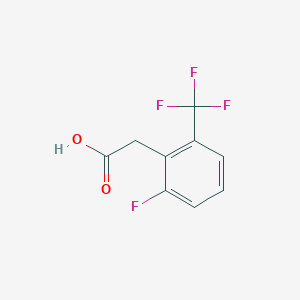
![2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile](/img/structure/B70051.png)
